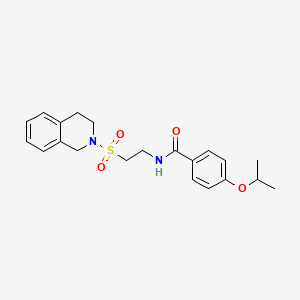

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-isopropoxybenzamide

Description

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-isopropoxybenzamide is a complex organic compound belonging to the class of benzanilides. These compounds are characterized by an anilide group in which the carboxamide group is substituted with a benzene ring.

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-16(2)27-20-9-7-18(8-10-20)21(24)22-12-14-28(25,26)23-13-11-17-5-3-4-6-19(17)15-23/h3-10,16H,11-15H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBSVFVTIIMWGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-isopropoxybenzamide typically involves multiple steps. One common approach is the reaction of 3,4-dihydroisoquinoline with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 4-isopropoxybenzoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply .

Chemical Reactions Analysis

Types of Reactions

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Biological Activities

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-isopropoxybenzamide exhibits significant biological activities, particularly as an inhibitor of key enzymes involved in neurodegenerative diseases.

Inhibition of Enzymes

- Monoamine Oxidase (MAO) : The compound has shown inhibitory effects on both MAO-A and MAO-B enzymes, which are critical in the metabolism of neurotransmitters. This inhibition can potentially enhance serotonin and dopamine levels, offering therapeutic benefits for depression and neurodegenerative disorders .

- Acetylcholinesterase (AChE) : Research indicates that this compound may also act as an AChE inhibitor, which is vital for treating Alzheimer's disease by increasing acetylcholine availability in the synaptic cleft .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been observed to exhibit cytotoxic effects against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

Study on Neuroprotective Effects

In a study published in Pharmaceutical Research, a series of compounds similar to this compound were evaluated for their neuroprotective properties in models of oxidative stress-induced neuronal damage. The results indicated that these compounds significantly reduced cell death and oxidative stress markers, suggesting their potential for treating neurodegenerative conditions .

Evaluation Against Alzheimer's Disease

Another study focused on the compound's efficacy against Alzheimer's disease through its action as an AChE inhibitor. The findings revealed that it not only inhibited AChE activity but also improved cognitive functions in animal models, highlighting its promise as a therapeutic agent for cognitive decline associated with Alzheimer's .

Mechanism of Action

The mechanism of action of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. For instance, it has been shown to modulate neurotransmitter levels in the central nervous system, which may contribute to its antidepressant and anticonvulsant effects. The compound likely interacts with receptors and enzymes involved in neurotransmitter pathways .

Comparison with Similar Compounds

Similar Compounds

3,4-Dihydroisoquinoline-2(1H)-carboxamide derivatives: These compounds share a similar core structure and have been studied for their antidepressant and anticonvulsant activities.

2-aryl-3,4-dihydroisoquinolin-2-ium compounds: These are structurally related and have shown significant antifungal activity.

Uniqueness

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-isopropoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl and benzamide moieties contribute to its versatility in chemical reactions and potential therapeutic applications .

Biological Activity

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-isopropoxybenzamide is a complex organic compound that has garnered attention in various fields of biological and medicinal research due to its unique structural characteristics and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various applications.

Structural Overview

The compound is characterized by the following structural components:

- 3,4-dihydroisoquinoline moiety : A bicyclic structure known for its diverse biological activities.

- Sulfonyl group : Enhances the compound's solubility and reactivity.

- Isopropoxybenzamide : Contributes to the overall pharmacological profile.

The molecular formula of this compound is , and it has a molecular weight of approximately 358.44 g/mol.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of 3,4-dihydroisoquinoline : This can be achieved through the Pictet-Spengler reaction, where an arylamine reacts with an aldehyde or ketone.

- Sulfonylation : The isoquinoline derivative is treated with a sulfonyl chloride in the presence of a base (e.g., triethylamine).

- Coupling with isopropoxybenzoyl chloride : The resulting sulfonamide is coupled with isopropoxybenzoyl chloride to yield the final product.

The biological activity of this compound can be attributed to its interaction with specific molecular targets and pathways:

- Neurotransmitter Systems : The compound may modulate serotonin (5-HT) and norepinephrine (NE) levels in the central nervous system, which are critical for mood regulation.

- Enzyme Inhibition : It may inhibit certain enzymes involved in disease processes, such as carboxylesterases or other hydrolases, which could be relevant in cancer and inflammation pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives containing the 3,4-dihydroisoquinoline structure have shown promising results against HeLa cells with IC50 values in the micromolar range .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HeLa | 10.46 ± 0.82 |

| Compound B | MRC-5 | 17.4 |

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties against various pathogens. Preliminary data suggest that it exhibits moderate antifungal activity, making it a candidate for further exploration in treating fungal infections.

Case Studies

Several case studies highlight the potential applications of this compound:

- Antidepressant Activity : A study explored the effects of structurally similar compounds on depression models in rodents, demonstrating significant improvements in behavior consistent with increased serotonergic activity .

- Anticancer Research : In vitro studies revealed that modifications to the benzamide moiety could enhance cytotoxicity against breast cancer cell lines, suggesting a structure-activity relationship that warrants further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.